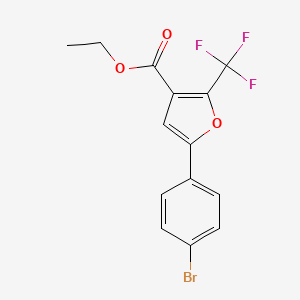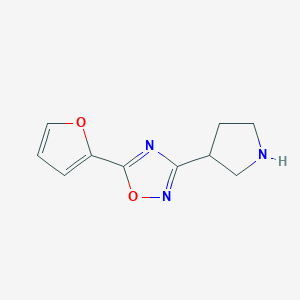
3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde
Overview
Description
“3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde” is a chemical compound with the CAS Number: 2090368-64-0. It has a molecular weight of 238.44 and is typically in solid form .
Physical And Chemical Properties Analysis
“this compound” is typically in solid form . The compound has a molecular weight of 238.44 .Scientific Research Applications
Acid Catalyzed Ring Closures and Transformations
One application involves the acid-catalyzed ring closures and transformations of carbaldehydes. In a study, carbaldehydes were treated with Lewis or Bronsted acids in non-aromatic solvents or nitrobenzene to afford dihydrochromeno[3,2-b]azet-2(1H)-ones and other related compounds. This process demonstrates the versatility of carbaldehydes like 3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde in synthesizing complex ring systems, which could be useful in developing new chemical entities for various applications (F. Bertha et al., 1998).
Cyclization with Carbon Monoxide and Carboxylic Acids
Another research avenue explored the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids. This process produced 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates in moderate to good yields, showcasing the compound's role in facilitating cyclization reactions that could be pivotal in synthesizing compounds with potential biological activity (C. Cho & J. Kim, 2008).
Chemoselective Amination
Chemoselective amination of halogenated pyridines, including those related to this compound, was studied for selective substitution reactions. These reactions demonstrate the compound's utility in selective organic synthesis, offering pathways to selectively functionalized pyridines, which are valuable in medicinal chemistry and material science (Bryan W. Stroup et al., 2007).
Synthesis of Heterocycles
The compound has been used in the synthesis of heterocycles, such as in the preparation of isoquinolines through palladium-catalyzed processes. This application underlines the compound's importance in constructing complex heterocyclic structures, which are core components of many pharmaceuticals and agrochemicals (C. Cho & Daksha B. Patel, 2006).
Halogen-rich Intermediate Synthesis
The compound also serves as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines. This highlights its utility in the construction of densely substituted pyridines, which could have significant implications in developing new materials and bioactive molecules (Yong-Jin Wu et al., 2022).
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The mode of action of 3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde is likely related to its potential use in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with a palladium catalyst and an organoboron reagent . The palladium catalyst undergoes an oxidative addition with the electrophilic organic groups, forming a new palladium-carbon bond . The organoboron reagent then undergoes transmetalation, transferring the nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It’s worth noting that the compound’s potential use in suzuki–miyaura cross-coupling reactions could result in the formation of new carbon–carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of its use.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the efficacy of the compound in Suzuki–Miyaura cross-coupling reactions could be influenced by the presence of a palladium catalyst and an organoboron reagent .
properties
IUPAC Name |
3-bromo-2-chloro-5-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLCLNSBURVVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Br)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole](/img/structure/B1450599.png)
![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)

![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1450602.png)




![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B1450610.png)
![Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid](/img/structure/B1450611.png)
![1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1450614.png)

